molecular formula C7H8INO B114526 2-Iodo-5-methoxyaniline CAS No. 153898-63-6

2-Iodo-5-methoxyaniline

Cat. No. B114526
CAS RN: 153898-63-6
M. Wt: 249.05 g/mol
InChI Key: CYDBBGSUZRDOPE-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used in scientific research and experiments.


Synthesis Analysis

The synthesis of 2-Iodo-5-methoxyaniline has been reported in the literature. For instance, an enantioselective total synthesis of spirotryprostatin A was achieved in 15 steps with a 7.4% total yield from commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone . Another synthesis method involves a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone to introduce the quaternary carbon stereocenter and an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3’-oxindole] moiety .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methoxyaniline consists of a benzene ring substituted with an iodine atom at the 2-position and a methoxy group at the 5-position . The molecular weight of the compound is 249.05 g/mol .


Chemical Reactions Analysis

In the context of chemical reactions, 2-Iodo-5-methoxyaniline has been used as a starting material in the synthesis of spirotryprostatin A . The compound undergoes a copper-catalyzed cascade reaction with alkynone to introduce a quaternary carbon stereocenter .

Scientific Research Applications

Pharmacology

2-Iodo-5-methoxyaniline is utilized in pharmacological research as a precursor for the synthesis of various compounds. Its iodo and methoxy groups are valuable for creating targeted molecules that can interact with biological systems, potentially leading to new drug discoveries .

Organic Synthesis

In organic chemistry, 2-Iodo-5-methoxyaniline serves as a versatile building block. It’s particularly useful in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create complex organic structures. This compound’s reactivity due to the iodine atom makes it a candidate for constructing biologically active molecules .

Material Science

Researchers in material science explore the use of 2-Iodo-5-methoxyaniline for creating novel materials. Its incorporation into polymers or small molecules can lead to materials with unique electrical or optical properties, which could be applied in electronics or photonics .

Analytical Chemistry

In analytical chemistry, 2-Iodo-5-methoxyaniline can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic signature helps in the identification and quantification of substances in complex mixtures .

Environmental Science

The environmental applications of 2-Iodo-5-methoxyaniline include its use as a tracer or marker to study pollution patterns. Its stability and detectability in environmental samples make it a candidate for monitoring environmental contaminants .

Biochemistry Research

In biochemistry, 2-Iodo-5-methoxyaniline is employed in proteomics and genomics research. It may be used to modify proteins or nucleic acids, allowing scientists to probe the structure and function of these biomolecules in greater detail .

Agricultural Research

This compound’s role in agricultural research is emerging, with potential uses in developing new pesticides or growth regulators. Its chemical structure could be modified to interact with specific biological targets in pests or crops, leading to improved agricultural practices .

Nanotechnology

Lastly, in the field of nanotechnology, 2-Iodo-5-methoxyaniline could be used to synthesize nanoparticles with specific properties. These nanoparticles might be applied in areas such as drug delivery, imaging, or as catalysts in chemical reactions .

Safety and Hazards

2-Iodo-5-methoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-iodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBBGSUZRDOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456690
Record name 2-Iodo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxyaniline

CAS RN

153898-63-6
Record name 2-Iodo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-3-nitroanisole (5 g, 17.9 mmole) in 100 ml methanol was added FeCl3 (50 mg, 0.3 mmole) and activated carbon (40 mg). The mixture was heated to reflux and hydrazine hydrate (1.75 g, 35 mmole) was added dropwise. The mixture was refluxed for an additional 8 hours and cooled to room temperature, filtered through Celite. The filtrate was concentrated and purified by column chromatography (eluting with 10% EtOAc in hexanes) to give 4.05 g product as pale yellow oil (91% yield). 1H NMR (300 MHz, CDCl3) δ 7.47 (1H, d, J=8.7 Hz), 6.31 (1H, d, J=2.8 Hz), 6.13 (1H, dd, J=2.8, 8.7 Hz), 3.73 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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